molecular formula C8H6BrNO B1272177 2-(2-Bromophenoxy)acetonitrile CAS No. 90004-90-3

2-(2-Bromophenoxy)acetonitrile

Cat. No. B1272177
CAS RN: 90004-90-3
M. Wt: 212.04 g/mol
InChI Key: VNMBGABMQPZLCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of diethoxyphosphoryl groups , reactions with nucleophiles , and lipase-catalyzed transesterification . While these methods do not directly apply to the synthesis of 2-(2-Bromophenoxy)acetonitrile, they provide insight into the types of reactions that could potentially be adapted for its synthesis. For example, the use of nucleophiles in acetonitrile could be a starting point for designing a synthetic route for this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction . These studies provide information on the arrangement of atoms within a molecule and the interactions between molecules in the solid state. For 2-(2-Bromophenoxy)acetonitrile, similar analytical techniques could be employed to determine its crystal structure and intermolecular interactions.

Chemical Reactions Analysis

The abstracts describe various chemical reactions involving acetonitrile and phenol derivatives. For instance, acetonitrile can be used as a solvent for the hydroxylation of phenols , and it can also participate in electrophilic aromatic substitution reactions as seen in the synthesis of 2-(2-hydroxyphenyl)acetonitriles . These reactions highlight the reactivity of the phenyl ring and the nitrile group, which would be relevant for understanding the chemical behavior of 2-(2-Bromophenoxy)acetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(2-Bromophenoxy)acetonitrile can be inferred from the behavior of methyl-substituted phenols in acetonitrile and the electrochemical properties of phenols . These studies suggest that the presence of substituents on the phenyl ring can significantly affect the compound's reactivity and interaction with solvents. The bromine atom and nitrile group in 2-(2-Bromophenoxy)acetonitrile would likely influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity.

Scientific Research Applications

1. Field: Organic Synthesis Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

2. Application In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

3. Methods of Application The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .

4. Results or Outcomes The review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .

1. Field: Organic Synthesis Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .

2. Application 2-Bromophenylacetonitrile has been used in the preparation of 2-(2-bromophenyl)ethylamine and (Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile .

3. Methods of Application The specific methods of application for these compounds would depend on the specific reaction or synthesis being performed. In general, these compounds can be used as reagents in a variety of organic reactions .

4. Results or Outcomes The outcomes of these reactions would also depend on the specific reaction or synthesis being performed. In general, these compounds can be used to synthesize a variety of other compounds .

1. Field: Organic Synthesis Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .

2. Application 2-Bromophenylacetonitrile has been used in the preparation of: 2- (2-bromophenyl)ethylamine (Z)-2- (2-bromophenyl)-3- (1 H -pyrrol-2-yl)acrylonitrile .

3. Methods of Application The specific methods of application for these compounds would depend on the specific reaction or synthesis being performed. In general, these compounds can be used as reagents in a variety of organic reactions .

4. Results or Outcomes The outcomes of these reactions would also depend on the specific reaction or synthesis being performed. In general, these compounds can be used to synthesize a variety of other compounds .

Safety And Hazards

2-(2-Bromophenoxy)acetonitrile is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if inhaled (H331), harmful if swallowed (H302), and harmful in contact with skin (H312). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-(2-bromophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMBGABMQPZLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370163
Record name 2-(2-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenoxy)acetonitrile

CAS RN

90004-90-3
Record name 2-(2-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed 2-bromophenol (5.1 g, 29.48 mmol, 1.00 equiv), 2-bromoacetonitrile (5.3 g, 44.19 mmol, 1.50 equiv), potassium carbonate (8 g, 57.97 mmol, 2.00 equiv), N,N-dimethylformamide (20 mL). The resulting solution was stirred overnight at 60° C. in an oil bath. The resulting solution was diluted with 5×50 mL of EA. The organic layer was washed with 50 mL of H2O. Organic layers were collected and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:100). This resulted in 6 g (96%) of 2-(2-bromophenoxy)acetonitrile as a brown solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DR Kishore, G Satyanarayana - The Journal of Organic Chemistry, 2022 - ACS Publications
Herein, we present an efficient and straightforward strategy enabling access to 2,3-disubstituted benzo[b]furans. The whole synthetic process proceeds via a domino intermolecular …
Number of citations: 5 pubs.acs.org
F Del Bello, A Cilia, A Carrieri, DC Fasano… - …, 2016 - Wiley Online Library
The involvement of the serotonin 5‐HT 1A receptor (5‐HT 1A ‐R) in the antidepressant effect of allyphenyline and its analogues indicates that ligands bearing the 2‐substituted …
G Satyanarayana - 2022 - American Chemical Society
Number of citations: 0

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